![molecular formula C12H17NO5S2 B2684442 N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 874652-00-3](/img/structure/B2684442.png)
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzenesulfonamide, commonly known as DMMS, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. DMMS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Novel Metallophthalocyanines : A study describes the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines. These compounds, derived from structurally related benzenesulfonamides, exhibit unique electrochemical and spectroelectrochemical properties, potentially useful in photovoltaic cells, sensors, and catalysis (Kantekin et al., 2015).
Electrophilic Cyanation : N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides. This methodology provides a convenient approach for preparing pharmaceutical intermediates and other organic molecules, highlighting the versatility of benzenesulfonamide derivatives in organic synthesis (Anbarasan et al., 2011).
Corrosion Inhibition : Piperidine derivatives, including those with benzenesulfonamide functional groups, were investigated for their adsorption and corrosion inhibition properties on iron surfaces. These studies are critical in developing new materials for protecting metal infrastructure and components in industrial applications (Kaya et al., 2016).
Pharmacological Applications
Anti-HIV Activity : Sulfonamide derivatives have been synthesized and tested for their potential anti-HIV properties. Selected compounds showed promising activity, suggesting that modifications to the benzenesulfonamide scaffold could yield potent antiviral agents (Brzozowski & Sa̧czewski, 2007).
Anticancer and HIF-1 Pathway Inhibition : Structure-activity relationship studies of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs have elucidated their role as inhibitors of the HIF-1 pathway. These findings support the development of benzenesulfonamide derivatives as potential anticancer therapeutics by targeting tumor growth and resistance mechanisms (Mun et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-7-8-19(14,15)9-10)20(16,17)12-5-3-11(18-2)4-6-12/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJPXLKPZODIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide |
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